![molecular formula C18H13FN6OS B2587814 N-fenilacetamida 2-((3-(4-fluorofenil)-3H-[1,2,3]triazolo[4,5-d]pirimidin-7-il)tio) CAS No. 863459-85-2](/img/structure/B2587814.png)
N-fenilacetamida 2-((3-(4-fluorofenil)-3H-[1,2,3]triazolo[4,5-d]pirimidin-7-il)tio)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-phenylacetamide is a useful research compound. Its molecular formula is C18H13FN6OS and its molecular weight is 380.4. The purity is usually 95%.
BenchChem offers high-quality 2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-phenylacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-phenylacetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Actividad Antitumoral
La estructura principal de este compuesto, el andamiaje de triazolopirimidina, ha sido ampliamente estudiada por sus propiedades anticancerígenas. Los derivados de la triazolopirimidina han mostrado resultados prometedores en la inhibición del crecimiento de diversas líneas celulares cancerosas . La presencia del grupo 4-fluorofenilo podría potencialmente mejorar estas propiedades, convirtiéndolo en un candidato valioso para el desarrollo de nuevos agentes anticancerígenos.
Potencial Antimicrobiano
Los compuestos con estructuras de triazolopirimidina han demostrado una significativa actividad antimicrobiana. Por ejemplo, los análogos que contienen la porción triazolotiadiazina han sido efectivos contra cepas bacterianas como Staphylococcus aureus y Escherichia coli . El enlace de azufre en el compuesto podría explorarse para desarrollar nuevos fármacos antimicrobianos.
Inhibición Enzimática
Los derivados de triazolopirimidina son conocidos por actuar como inhibidores enzimáticos, dirigidos a enzimas como la anhidrasa carbónica, la colinesterasa y la fosfatasa alcalina . Este compuesto podría investigarse por su potencial para modular la actividad enzimática, que es crucial en varios procesos fisiológicos y estados de enfermedad.
Efectos Antiinflamatorios y Analgésicos
Los análogos estructurales de este compuesto se han asociado con actividades antiinflamatorias y analgésicas . La investigación en este compuesto podría conducir al desarrollo de nuevos medicamentos para aliviar el dolor con menos efectos secundarios en comparación con los medicamentos tradicionales.
Propiedades Antioxidantes
Los derivados de triazolopirimidina también se han reconocido por sus capacidades antioxidantes. La capacidad de neutralizar los radicales libres los convierte en candidatos interesantes para prevenir enfermedades relacionadas con el estrés oxidativo .
Aplicaciones Antivirales
El núcleo de triazolopirimidina se ha explorado por sus propiedades antivirales, particularmente contra virus que representan importantes amenazas para la salud. Investigaciones adicionales en este compuesto podrían contribuir al descubrimiento de nuevos fármacos antivirales .
Efectos Neuroprotectores
Dada la posible interacción del compuesto con diversas enzimas y receptores, podría estudiarse para determinar sus efectos neuroprotectores. Esto sería particularmente relevante para afecciones como la enfermedad de Alzheimer y la enfermedad de Parkinson, donde la modulación enzimática juega un papel en la progresión de la enfermedad .
Diseño y Desarrollo de Fármacos
La estructura del compuesto permite un alto grado de personalización, convirtiéndolo en una herramienta versátil en el diseño de fármacos. Su capacidad para formar interacciones específicas con los receptores diana puede aprovecharse para crear medicamentos más efectivos y específicos .
Mecanismo De Acción
Target of Action
Triazolopyrimidines have been found to interact with various targets, including enzymes like carbonic anhydrase and cholinesterase . Phenylacetamides, on the other hand, have been used in the design of drugs targeting a variety of proteins.
Mode of Action
The mode of action of these compounds can vary depending on the specific target. For instance, enzyme inhibitors often work by binding to the active site of the enzyme, preventing it from catalyzing its usual reactions .
Biochemical Pathways
The affected pathways would depend on the specific targets of the compound. Enzyme inhibitors, for example, could disrupt metabolic pathways or signaling cascades in which the target enzyme plays a role .
Pharmacokinetics
The ADME properties of a compound depend on its chemical structure. Factors such as solubility, stability, and the presence of functional groups that can undergo metabolic reactions can all influence a compound’s pharmacokinetics .
Result of Action
The molecular and cellular effects of a compound’s action would depend on its mode of action and the biochemical pathways it affects. For example, an enzyme inhibitor could lead to the accumulation of a substrate or the depletion of a product in the cell .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence a compound’s action, efficacy, and stability .
Propiedades
IUPAC Name |
2-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13FN6OS/c19-12-6-8-14(9-7-12)25-17-16(23-24-25)18(21-11-20-17)27-10-15(26)22-13-4-2-1-3-5-13/h1-9,11H,10H2,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMIBZCKDGZWRNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CSC2=NC=NC3=C2N=NN3C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13FN6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
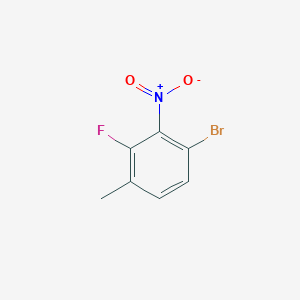
![Tert-butyl N-[(1R)-1-(5-bromo-4-methyl-1,2,4-triazol-3-yl)ethyl]carbamate](/img/structure/B2587735.png)
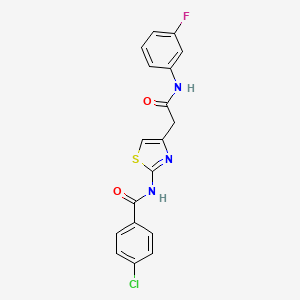
![4-((2,6-dimethylmorpholino)sulfonyl)-N-(4-ethylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2587737.png)
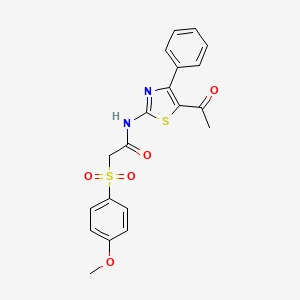

![(Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)acetamide](/img/structure/B2587743.png)
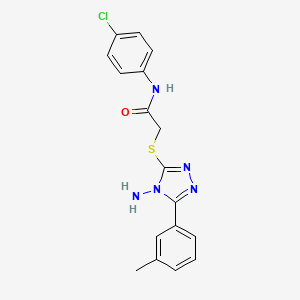
![N-[3-(DIMETHYLAMINO)PROPYL]-N-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)-5,6,7,8-TETRAHYDRONAPHTHALENE-2-CARBOXAMIDE HYDROCHLORIDE](/img/structure/B2587746.png)
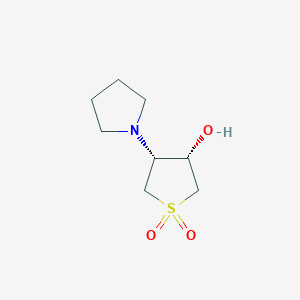

![N-(3,5-dimethoxyphenyl)-2-{[3-(4-phenylpiperazin-1-yl)pyrazin-2-yl]sulfanyl}acetamide](/img/structure/B2587750.png)
![N-(4-ethoxyphenyl)-2-[methyl-[(E)-2-phenylethenyl]sulfonylamino]acetamide](/img/structure/B2587751.png)

